molecular formula C17H13ClFN3O2 B2926432 (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946253-24-3

(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2926432
CAS No.: 946253-24-3
M. Wt: 345.76
InChI Key: WFIKBGYXFNBEEC-UHFFFAOYSA-N
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Description

(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the carboxylate group: This step often involves esterification reactions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, in medicinal chemistry, it might inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
  • (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate lies in its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. These structural features can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-2-4-13(18)5-3-12)20-21-22(11)15-8-6-14(19)7-9-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIKBGYXFNBEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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